S-2-Benzothiazolyl-L-homocysteine is a sulfur-containing amino acid derivative that has garnered attention in biochemical research due to its potential roles in various biological processes and its implications in toxicology. This compound is characterized by the presence of a benzothiazole moiety, which contributes to its unique chemical properties and biological activities.
S-2-Benzothiazolyl-L-homocysteine is synthesized from L-homocysteine, an amino acid that is a key intermediate in the metabolism of sulfur-containing amino acids. The benzothiazole group can be introduced through various synthetic pathways, often involving reactions with ortho-aminobenzenethiols or related compounds.
S-2-Benzothiazolyl-L-homocysteine belongs to the class of organosulfur compounds, specifically categorized as a homocysteine derivative. It is also classified under heterocyclic compounds due to the presence of the benzothiazole ring structure.
The synthesis of S-2-Benzothiazolyl-L-homocysteine can be achieved through several methods:
The solid-phase synthesis method described involves coupling activated amino acids to a resin-bound 2-aminobenzenethiol, followed by cyclization under mild acidic conditions. The use of protecting groups such as Fmoc (9-fluorenylmethoxycarbonyl) allows for selective deprotection and further functionalization .
S-2-Benzothiazolyl-L-homocysteine consists of a homocysteine backbone with a benzothiazole substituent at the sulfur atom. The molecular formula can be represented as C_10H_12N_2S_2.
The compound features:
S-2-Benzothiazolyl-L-homocysteine participates in several important chemical reactions:
The bioactivation process typically involves enzymatic reactions that convert S-2-Benzothiazolyl-L-homocysteine into reactive species capable of interacting with cellular macromolecules, leading to toxicity.
The mechanism through which S-2-Benzothiazolyl-L-homocysteine exerts its effects may involve:
Research indicates that the cytotoxicity associated with S-2-Benzothiazolyl-L-homocysteine is linked to its ability to form harmful metabolites and induce oxidative stress within renal cells .
S-2-Benzothiazolyl-L-homocysteine has several applications in scientific research:
S-2-Benzothiazolyl-L-homocysteine (2-BTHC) is synthesized via enzymatic conjugation, leveraging the substrate promiscuity of glutathione S-transferases (GSTs). The reaction initiates with nucleophilic attack by glutathione (γ-glutamyl-cysteinyl-glycine) on 2-chlorobenzothiazole, forming an S-(2-benzothiazolyl) glutathione conjugate. This intermediate undergoes sequential enzymatic hydrolysis by γ-glutamyltranspeptidase and dipeptidases to yield the corresponding cysteine S-conjugate. The final step involves homocysteine transamination, where the cysteine moiety is replaced by homocysteine via a transsulfuration reaction catalyzed by specific acyltransferases [2] [10].
Critical parameters for in vitro synthesis include:
Table 1: Enzymatic Synthesis Parameters for 2-BTHC
Component | Condition | Role |
---|---|---|
Glutathione | 5 mM | Nucleophile |
2-Chlorobenzothiazole | 2.5 mM | Electrophile |
GST enzyme | 0.5 U/mL | Conjugation catalyst |
Homocysteine | 10 mM | Transsulfuration substrate |
PLP | 50 µM | Transamination cofactor |
Incubation time | 90 min | Reaction duration |
Glutamine transaminase K (GTK), a pyridoxal 5′-phosphate (PLP)-dependent enzyme, catalyzes the β-lyase cleavage of 2-BTHC. The reaction follows Michaelis-Menten kinetics, with a Kₘ of 38 ± 5 µM and Vₘₐₓ of 120 ± 10 nmol/min/mg protein for 2-BTHC. GTK exhibits higher catalytic efficiency (k꜀ₐₜ/Kₘ = 3.2 × 10⁴ M⁻¹s⁻¹) toward 2-BTHC compared to canonical substrates like methionine (k꜀ₐₜ/Kₘ = 8.7 × 10³ M⁻¹s⁻¹) [2].
The mechanism involves:
GTK’s active site accommodates the benzothiazole ring via hydrophobic stacking with Phe-112 and Tyr-228, while electrostatic interactions with Arg-305 stabilize the carboxylate group. Mutagenesis studies confirm that substitution at Tyr-228 reduces catalytic efficiency by >90%, highlighting its role in substrate orientation [2].
Table 2: Kinetic Parameters of GTK with Sulfur Conjugates
Substrate | Kₘ (µM) | Vₘₐₓ (nmol/min/mg) | k꜀ₐₜ/Kₘ (M⁻¹s⁻¹) |
---|---|---|---|
S-2-Benzothiazolyl-L-homocysteine | 38 ± 5 | 120 ± 10 | 3.2 × 10⁴ |
S-(1,2-Dichlorovinyl)-L-cysteine | 125 ± 15 | 85 ± 8 | 6.8 × 10³ |
L-Methionine | 420 ± 30 | 95 ± 7 | 8.7 × 10³ |
2-BTHC interfaces with sulfur metabolism at three key nodes:
Figure: Metabolic Integration of 2-BTHC
Methionine → S-adenosylmethionine (SAM) → S-adenosylhomocysteine (SAH) ↓ ↑ Homocysteine ↔ Cystathionine → Cysteine → Glutathione ↓ S-2-Benzothiazolyl-L-homocysteine → 2-Oxo-3-butenoic acid
2-BTHC exhibits distinct toxicokinetics compared to other homocysteine S-conjugates:
Bioactivation rate: 2-BTHC undergoes β-lyase cleavage 4.2-fold faster than S-(1,2-dichlorovinyl)-L-homocysteine (DCVHC) due to the electron-withdrawing benzothiazole ring, which stabilizes the carbanion transition state [2] [8].
Reactive metabolites:
Table 3: Bioactivation Mechanisms of Homocysteine S-Conjugates
Conjugate | Primary Toxic Metabolite | Cellular Targets | Organ Specificity |
---|---|---|---|
S-2-Benzothiazolyl-L-homocysteine | 2-Oxo-3-butenoic acid | Protein thiols, GSH | Renal, hepatic |
S-(1,2-Dichlorovinyl)-L-homocysteine | Chlorothioketene | DNA, mitochondrial proteins | Renal proximal tubules |
S-(1,1,2,2-Tetrafluoroethyl)-L-homocysteine | Tetrafluorothioacetyl fluoride | Lysosomal enzymes | Renal cortex |
Structural determinants of toxicity:
Figure: Structural Comparison of Homocysteine S-Conjugates
S-2-Benzothiazolyl-L-homocysteine: Homocysteine-S-CH₂-CH₂-CH(NH₂)-COOH | Benzothiazole (bicyclic aromatic) S-(1,2-Dichlorovinyl)-L-homocysteine: Homocysteine-S-CH=CCI₂
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7